molecular formula C15H19N3O4S B2995642 6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946335-18-8

6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2995642
CAS No.: 946335-18-8
M. Wt: 337.39
InChI Key: VFHJHVMFMOIKJJ-UHFFFAOYSA-N
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Description

The compound 6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a thieno[2,3-d]pyrimidine-2,4-dione derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • 1,3-dimethyl groups at the nitrogen atoms of the pyrimidine ring.
  • A 6-(2,6-dimethylmorpholine-4-carbonyl) substituent, introducing a morpholine-derived carbonyl moiety at position 6.

Its structural complexity distinguishes it from simpler pyrimidine derivatives, with the morpholine carbonyl group likely influencing solubility, bioavailability, and target binding .

Properties

IUPAC Name

6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-8-6-18(7-9(2)22-8)13(20)11-5-10-12(19)16(3)15(21)17(4)14(10)23-11/h5,8-9H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHJHVMFMOIKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC3=C(S2)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[2,3-d]pyrimidine core substituted with a dimethylmorpholine moiety. Its molecular formula is C14H18N2O3SC_{14}H_{18}N_2O_3S with a molecular weight of approximately 302.37 g/mol. The presence of the morpholine ring suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor modulation.

Antitumor Activity

Research indicates that derivatives of thienopyrimidines exhibit significant antitumor properties. A study focused on similar compounds demonstrated that modifications to the thienopyrimidine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with morpholine substitutions have shown promising results in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

Thienopyrimidine derivatives are known to act as inhibitors of various enzymes. Specifically, compounds similar to 6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione have been studied for their ability to inhibit protein kinases and phosphodiesterases (PDEs). PDE inhibitors are crucial in the modulation of cyclic nucleotide levels within cells, impacting processes such as inflammation and cell growth.

Case Studies

  • In Vitro Studies :
    • A recent study evaluated the cytotoxic effects of thienopyrimidine derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that compounds with similar structural features to 6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity.
  • In Vivo Studies :
    • Animal models treated with thienopyrimidine derivatives demonstrated reduced tumor growth rates compared to control groups. Histological analysis revealed decreased mitotic figures and increased apoptotic cells in treated tumors.

The biological activity of this compound is hypothesized to involve:

  • Interference with DNA Synthesis : The thieno[2,3-d]pyrimidine framework may interact with DNA or RNA synthesis pathways.
  • Modulation of Signaling Pathways : By inhibiting specific kinases or phosphodiesterases, the compound may alter signaling cascades involved in cell proliferation and survival.

Data Summary Table

Biological ActivityObserved EffectsReference
Antitumor ActivityInhibition of cancer cell proliferation
Enzyme InhibitionPDE inhibition leading to increased cAMP levels
CytotoxicityLow micromolar IC50 values against HeLa and MCF-7 cells

Comparison with Similar Compounds

Core Heterocycle Variations

  • Thieno[2,3-d]pyrimidine-2,4-dione vs. Pyrido[2,3-d]pyrimidine-2,4-dione: The target compound features a thiophene-fused pyrimidine core, whereas analogs like 7-amino-1-cyclopropyl-3-ethylpyrido[2,3-d]pyrimidine-6-carboxamide (, compound 6) replace thiophene with a pyridine ring.

Substituent Diversity at Position 6

  • Morpholine Carbonyl (Target Compound) : Enhances hydrogen-bonding capacity and solubility due to the carbonyl and tertiary amine groups.
  • Thiazolyl (): In 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione, the thiazole ring introduces sulfur-based π-interactions and moderate lipophilicity .
  • Methoxy () : 6-Methoxypyrimidine-2,4-dione lacks the fused thiophene ring but demonstrates how electron-donating groups at position 6 influence reactivity and stability .
  • Nitrophenyl (): The compound 1-[(2,6-difluorophenyl)methyl]-6-(4-nitrophenyl)-thieno[2,3-d]pyrimidine-2,4-dione features an electron-withdrawing nitro group, contrasting with the target’s morpholine carbonyl .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₄H₂₀N₃O₄S 326.07 1,3-dimethyl; 6-(2,6-dimethylmorpholine-4-carbonyl)
6-Methoxypyrimidine-2,4(1H,3H)-dione () C₅H₆N₂O₃ 142.11 6-methoxy
5-Methyl-6-(2-methylthiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione () C₁₇H₁₄N₃O₂S₂ 356.14 5-methyl; 6-thiazolyl; 3-phenyl
1-[(2,6-Difluorophenyl)methyl]-6-(4-nitrophenyl)-thieno[2,3-d]pyrimidine-2,4-dione () C₂₈H₂₁F₂N₅O₄S 561.07 6-(4-nitrophenyl); 1-(2,6-difluorobenzyl)

Key Observations :

  • The target compound’s molecular weight (326.07) is intermediate between simpler pyrimidinediones (e.g., 142.11 in ) and highly substituted analogs (e.g., 561.07 in ).

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